

Overcoming the short half-life of IMM-H004 in vivo

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Compound of Interest

Compound Name: IMM-H004

Cat. No.: B608082

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Technical Support Center: IMM-H004

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **IMM-H004**. The information is designed to address specific issues related to the compound's short in vivo half-life.

Frequently Asked Questions (FAQs)

Q1: We are observing a very short in vivo half-life for **IMM-H004** in our animal models. Is this expected?

A1: Yes, a short in vivo half-life for **IMM-H004** is a known characteristic of the molecule. Studies in rats have reported a plasma elimination half-life of approximately 0.42 hours.^{[1][2]} This rapid clearance is primarily due to extensive metabolism.

Q2: What is the primary metabolic pathway responsible for the short half-life of **IMM-H004**?

A2: The primary metabolic pathway for **IMM-H004** is glucuronidation.^{[2][3]} The molecule is rapidly converted to its major metabolite, **IMM-H004G** (a glucuronide conjugate), by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A7, UGT1A9, UGT1A8, and UGT1A1 in humans.^{[2][4]} Demethylation and sulfation are minor metabolic pathways.^{[2][3]}

Q3: Does the rapid metabolism of **IMM-H004** compromise its therapeutic efficacy?

A3: Not necessarily. The major metabolite, **IMM-H004G**, is pharmacologically active and exhibits neuroprotective effects similar to the parent compound.[2][3][4] Importantly, **IMM-H004G** has a significantly longer half-life of approximately 6.61 hours in rats.[1][2] Therefore, the sustained therapeutic effect observed with **IMM-H004** administration is, at least in part, attributable to the prolonged presence of its active metabolite.[3][4]

Q4: We are considering strategies to extend the half-life of **IMM-H004**. What are some potential approaches?

A4: While there is no published data on specific modifications to **IMM-H004** to extend its half-life, several general strategies for small molecules and peptides could be considered for investigation:

- Structural Modification:
 - Deuteration: Strategic replacement of hydrogen atoms with deuterium at sites of metabolic attack can slow down metabolism (the "kinetic isotope effect").
 - Metabolic Blocking: Introducing chemical groups (e.g., fluorine) near the site of glucuronidation (the phenolic hydroxyl group) could sterically hinder the UGT enzymes and reduce the rate of metabolism.
- Formulation Strategies:
 - Liposomal Encapsulation: Encapsulating **IMM-H004** in liposomes can protect it from rapid metabolism and clearance, leading to a longer circulation time.
 - Polymeric Nanoparticles: Similar to liposomes, biodegradable polymeric nanoparticles can serve as a vehicle to prolong the in vivo residence time of **IMM-H004**.
 - PEGylation: While more common for larger molecules, covalent attachment of polyethylene glycol (PEG) to **IMM-H004** could increase its hydrodynamic size and shield it from metabolic enzymes.[5]
- Prodrug Approach: Designing a prodrug of **IMM-H004** that is less susceptible to initial metabolism and is later converted to the active form in a controlled manner could extend its therapeutic window.

Q5: What is the known mechanism of action for **IMM-H004**?

A5: **IMM-H004** has been shown to exert its neuroprotective effects by targeting the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) signaling pathway.^{[6][7]} By downregulating the binding of CKLF1 to CCR4, **IMM-H004** suppresses the activation of the NLRP3 inflammasome and the subsequent inflammatory cascade, which is implicated in ischemic brain injury.^[6]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Inconsistent pharmacokinetic (PK) data for IMM-H004.	Rapid metabolism of IMM-H004 can lead to high variability, especially at later time points.	Ensure rapid sample processing and quenching of metabolic activity post-collection. It is crucial to also quantify the active metabolite, IMM-H004G, as its levels are more sustained and may correlate better with pharmacodynamic outcomes.
Lower than expected in vivo efficacy despite achieving target plasma concentrations of IMM-H004.	The therapeutic effect may be more dependent on the exposure to the longer-lasting active metabolite, IMM-H004G.	Measure the plasma and tissue concentrations of both IMM-H004 and IMM-H004G to perform a comprehensive pharmacokinetic/pharmacodynamic (PK/PD) analysis. The AUC of IMM-H004G is significantly higher than that of the parent drug. ^{[1][2]}
Difficulty in establishing a clear dose-response relationship.	The non-linear relationship between the dose of IMM-H004 and the resulting exposure to the active IMM-H004G may complicate the dose-response assessment.	Perform dose-ranging studies and measure the exposure of both IMM-H004 and IMM-H004G at each dose level. Correlate the efficacy endpoints with the exposure of each analyte.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of **IMM-H004** and its active metabolite, **IMM-H004G**, in rats.

Analyte	Half-Life ($t_{1/2}$)	Area Under the Curve (AUC)	Reference
IMM-H004	0.42 hours	1,638 hng/mL	[1][2]
IMM-H004G	6.61 hours	28,948 hng/mL	[1][2]

Experimental Protocols

Protocol 1: In Vitro Metabolism of **IMM-H004** using Liver Microsomes

- Objective: To determine the in vitro metabolic stability of **IMM-H004**.
- Materials: **IMM-H004**, human or rat liver microsomes (HLMs or RLMs), NADPH regenerating system, Tris-HCl buffer (pH 7.4), $MgCl_2$, ice-cold acetonitrile.
- Procedure:
 1. Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in Tris-HCl buffer with $MgCl_2$.
 2. Add **IMM-H004** to the reaction mixture at a final concentration of, for example, 10 μM .
 3. Pre-incubate the mixture at 37°C for 2 minutes.
 4. Initiate the metabolic reaction by adding the NADPH regenerating system.
 5. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.
 6. Centrifuge the samples to pellet the protein.

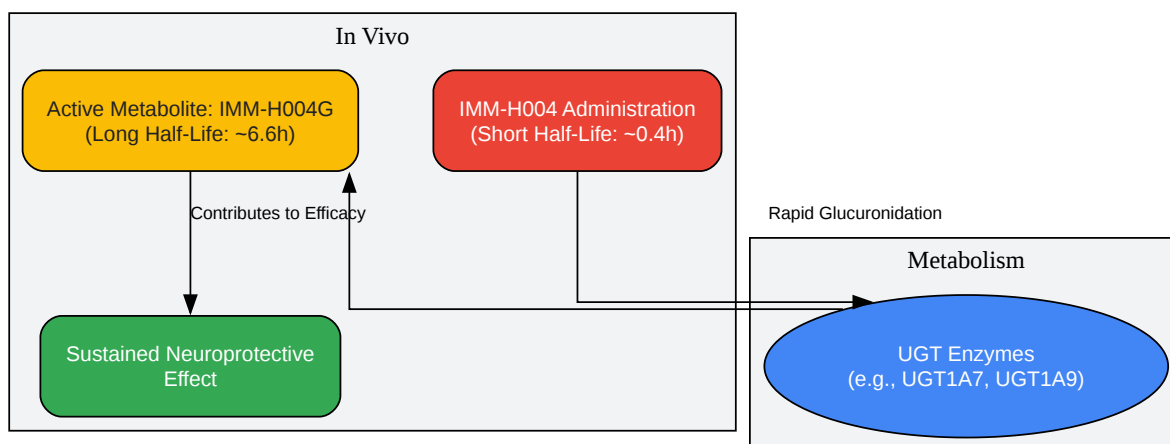
7. Analyze the supernatant for the remaining concentration of **IMM-H004** and the formation of **IMM-H004G** using a validated LC-MS/MS method.

8. Calculate the in vitro half-life from the disappearance rate of **IMM-H004**.

Protocol 2: In Vivo Pharmacokinetic Study of **IMM-H004** in Rats

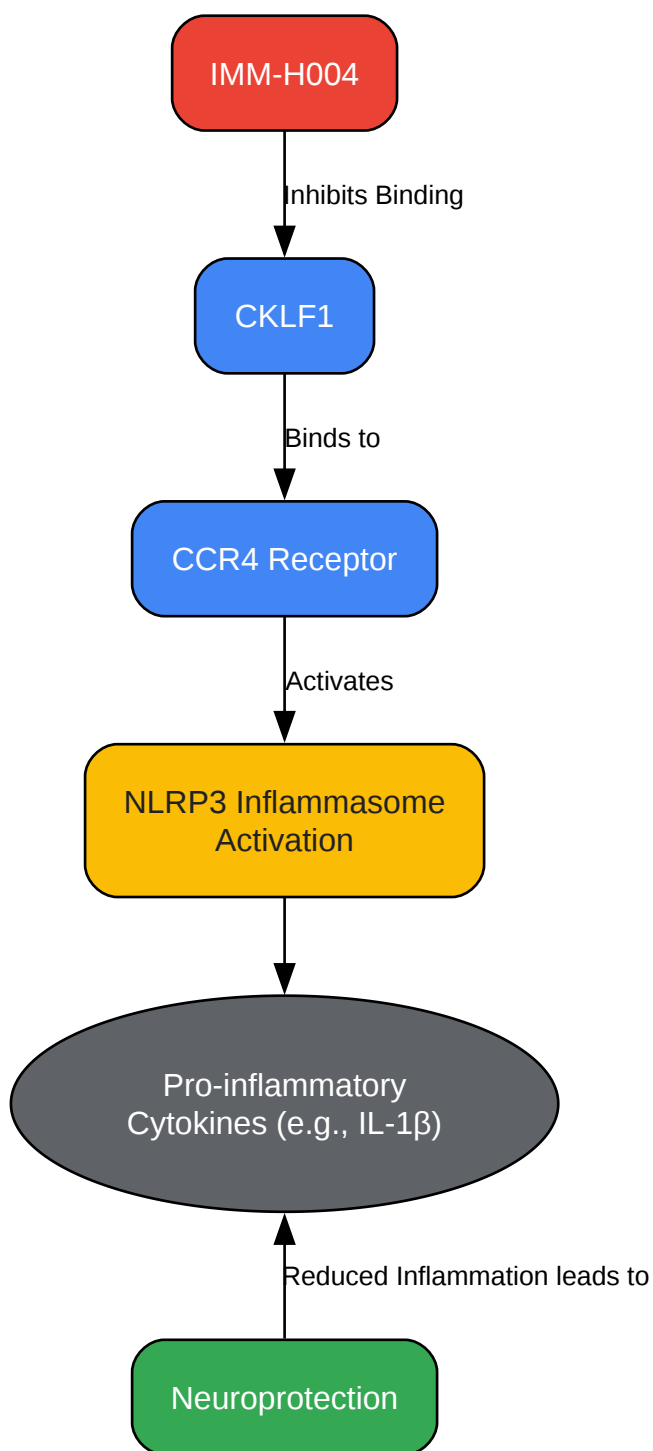
- Objective: To determine the in vivo pharmacokinetic profile of **IMM-H004** and its active metabolite **IMM-H004G**.
- Materials: **IMM-H004**, appropriate vehicle for administration, male Sprague-Dawley rats, cannulated catheters (for serial blood sampling), anticoagulant (e.g., heparin or EDTA), equipment for intravenous (IV) or oral (PO) administration.
- Procedure:
 1. Fast the animals overnight before dosing.
 2. Administer a single dose of **IMM-H004** to the rats via the desired route (e.g., IV or PO).
 3. Collect blood samples (e.g., 100-200 μ L) at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
 4. Process the blood samples to obtain plasma by centrifugation.
 5. Store plasma samples at -80°C until analysis.
 6. Quantify the concentrations of **IMM-H004** and **IMM-H004G** in the plasma samples using a validated LC-MS/MS method.
 7. Calculate the pharmacokinetic parameters (e.g., half-life, AUC, C_{max}, T_{max}) for both **IMM-H004** and **IMM-H004G** using appropriate software.

Visualizations



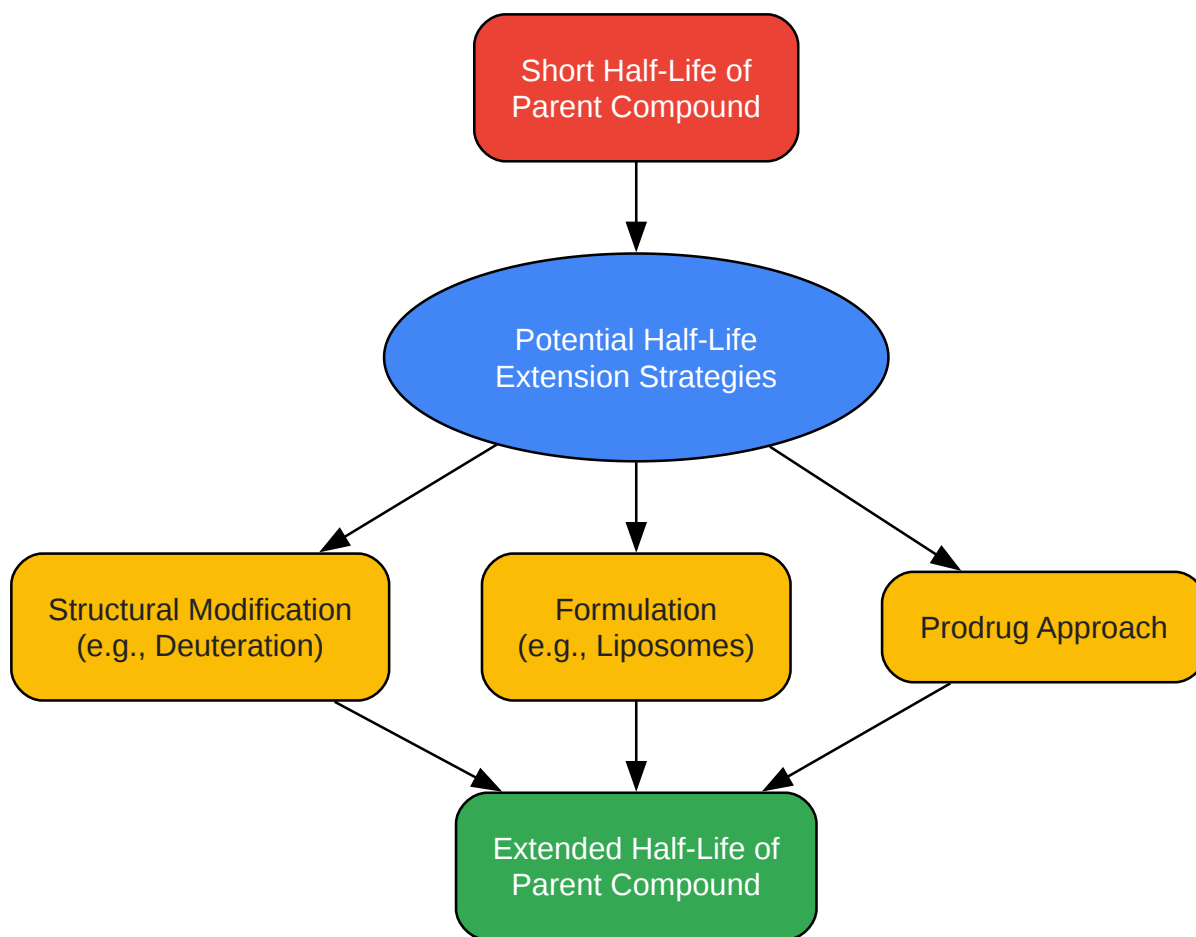
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Caption: Metabolic pathway and therapeutic contribution of **IMM-H004** and its active metabolite.



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Caption: Signaling pathway of **IMM-H004** in providing neuroprotection.



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Caption: Logical relationship of strategies to extend the half-life of a parent compound.

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